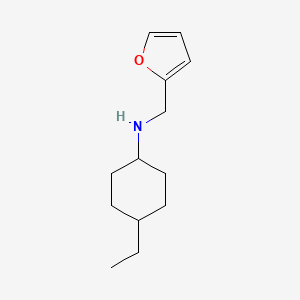
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene is an organic compound with the molecular formula C10H13IO It is a derivative of benzene, where the benzene ring is substituted with an iodo group, a methoxyethyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodo-1-methoxyethyl)-2-methylbenzene typically involves the iodination of a suitable precursor. One common method is the electrophilic iodination of 2-methylbenzene derivatives using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a solvent such as acetic acid or dichloromethane, and the reaction temperature is maintained at around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Products include 1-(2-hydroxyethyl)-2-methylbenzene, 1-(2-aminoethyl)-2-methylbenzene, and 1-(2-mercaptoethyl)-2-methylbenzene.
Oxidation Reactions: Products include 1-(2-formylethyl)-2-methylbenzene and 1-(2-carboxyethyl)-2-methylbenzene.
Reduction Reactions: The major product is 1-(2-methoxyethyl)-2-methylbenzene.
Aplicaciones Científicas De Investigación
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of biological pathways and mechanisms, particularly in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodo-1-methoxyethyl)-2-methylbenzene depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. The iodo group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxyethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-2-methoxybenzene: Similar structure but lacks the methyl group.
1-Iodo-2-methylbenzene: Similar structure but lacks the methoxyethyl group.
1-(2-Iodoethynyl)-2-methoxybenzene: Similar structure but contains an ethynyl group instead of a methoxyethyl group.
Uniqueness
1-(2-Iodo-1-methoxyethyl)-2-methylbenzene is unique due to the presence of both the iodo and methoxyethyl groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C10H13IO |
|---|---|
Peso molecular |
276.11 g/mol |
Nombre IUPAC |
1-(2-iodo-1-methoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C10H13IO/c1-8-5-3-4-6-9(8)10(7-11)12-2/h3-6,10H,7H2,1-2H3 |
Clave InChI |
FJZHBGNGZPDQPT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CI)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




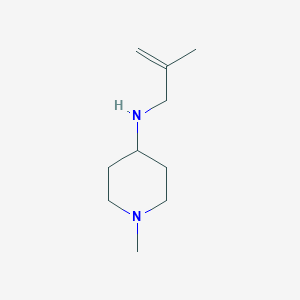
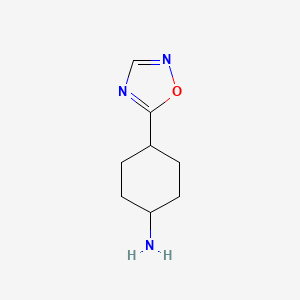
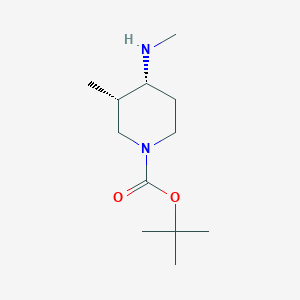

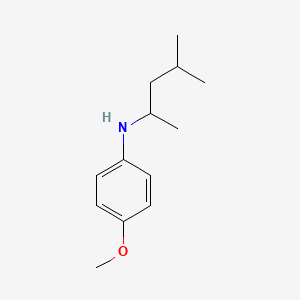
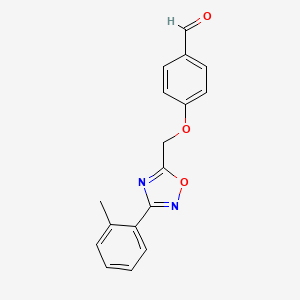
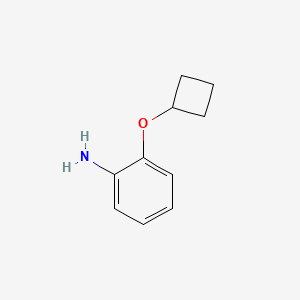
![6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13318986.png)
![3,3-Dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13318997.png)
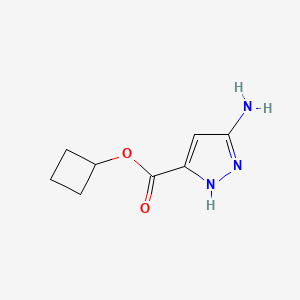
![Rel-((1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutan]-1-yl)methanamine](/img/structure/B13319015.png)
